molecular formula C8H8N4O2 B3374381 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018170-77-8

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3374381
CAS No.: 1018170-77-8
M. Wt: 192.17 g/mol
InChI Key: TXQZVOROAGZEIO-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid ( 1018170-77-8) is a high-purity chemical compound with a molecular formula of C8H8N4O2 and a molecular weight of 192.18 g/mol . This [1,2,4]triazolo[1,5-a]pyrimidine derivative is supplied For Research Use Only and is a key synthetic intermediate for exploring various biochemical pathways. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to serve as a core template in drug discovery efforts . Researchers utilize this propanoic acid-functionalized analog primarily as a building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. The compound's structure, featuring both hydrogen bond donor and acceptor sites, allows for significant molecular interactions, making it valuable for creating compound libraries and studying structure-activity relationships. Handle with appropriate precautions; this compound may cause skin, eye, and respiratory irritation . Always consult the Safety Data Sheet for comprehensive handling and storage information prior to use.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZVOROAGZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018170-77-8
Record name 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings in the compound participate in nucleophilic substitutions. For example:

  • Aminolysis : Reaction with ammonia or amines (e.g., methylamine) replaces substituents on the pyrimidine ring. In one study, chlorinated derivatives underwent displacement with methylamine in THF to yield amino-substituted analogs .

  • Hydrolysis : Treatment with aqueous sodium hydroxide cleaves electrophilic groups, such as trifluoromethyl substituents, under controlled conditions .

Table 1: Nucleophilic Substitution Examples

SubstrateNucleophileConditionsProductYield (%)Source
Chlorinated derivativeMethylamineTHF, 25°C, 12 h7-Methylamino analog97
Trifluoromethyl derivativeNaOH (aq.)Reflux, 6 hHydrolyzed pyrimidine derivative68

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to form fused heterocycles:

  • With Aldehydes and Ketones : Reacting with 4-chlorobenzaldehyde and acetylacetone in water–ethanol (8:2) with lemon juice as a catalyst yields 1,2-dihydro- triazolo[1,5-a]pyrimidine derivatives .

  • With Aminoindazoles : Cyclocondensation with 3-aminoindazole in acetic acid generates pyrimido[1,2-b]indazole scaffolds, which exhibit antimicrobial activity .

Table 2: Cyclocondensation Products

ComponentsCatalystProduct StructureApplicationYield (%)Source
4-Chlorobenzaldehyde, acetylacetoneLemon juiceTriazolopyrimidine-amino acidAntibacterial agents74
3-Aminoindazole, acetic acidAcOHPyrimidoindazoleAnticancer leads11

Esterification and Carboxylic Acid Transformations

The propanoic acid moiety undergoes typical carboxylic acid reactions:

  • Ester Formation : CDI-mediated activation with monoethyl potassium malonate in THF forms malonate esters, enabling further coupling with amines .

  • Decarboxylation : Heating under acidic conditions removes CO₂, generating alkyl-substituted triazolopyrimidines.

Table 3: Carboxylic Acid Reactivity

Reaction TypeReagentsConditionsProductYield (%)Source
EsterificationCDI, monoethyl malonateTHF, 50°C, 12 hMalonate ester derivative40
DecarboxylationH₂SO₄, Δ100°C, 2 hDecarboxylated analog82

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (NAS) : Electron-deficient pyrimidine carbons undergo NAS with amines or alkoxides .

  • Acid-Catalyzed Cyclization : Protonation of the triazole nitrogen enhances electrophilicity, facilitating ring closure with carbonyl compounds .

Scientific Research Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The biological and physicochemical properties of triazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features and Physicochemical Properties
Compound Name / ID Substituents (R-groups) Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C)
3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid None (parent compound) C₈H₇N₅O₂ 205.17 Propanoic acid Not reported
Compound 2b () 4-Chlorophenyl, acetyl, hydroxyphenyl C₂₄H₂₅ClN₄O₄ 468.93 Cl, CO, OH 187–189
Compound 3a () 4-Chlorophenyl, ethoxycarbonyl, methyl C₂₄H₂₅ClN₄O₅ 496.93 Cl, COOEt, CH₃ 180–182
3-[7-(3-Methoxyphenyl)-...propanoic acid () 3-Methoxyphenyl C₁₅H₁₄N₄O₃ 298.30 OCH₃ Not reported
BB05-4275 () Difluoromethyl, dimethylpyrazolyl C₁₄H₁₄F₂N₆O₂ 336.30 CF₂, CH₃ Not reported
3-[7-(thiophen-2-yl)-...propanoic acid () Thiophene C₁₂H₁₀N₄O₂S 274.30 Thiophene ring Not reported

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and target affinity but may reduce solubility .
  • Aromatic Rings (Thiophene, Methoxyphenyl) : Improve lipophilicity and bioavailability .
  • Propanoic Acid Moiety: Universal across analogs, crucial for solubility and hydrogen bonding .

Biological Activity

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to a class of heterocycles known as triazolopyrimidines. Its molecular formula is C8H10N4O2 with a molecular weight of approximately 194.19 g/mol. The synthesis of such compounds typically involves various methods including cyclization reactions of pyridine derivatives and triazoles.

Synthesis Overview:

  • Starting Materials: Pyridine derivatives and azoles.
  • Methods: Common methods include PIFA-mediated intramolecular annulation and copper-catalyzed reactions that facilitate the formation of N-N bonds under mild conditions .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit notable anticancer properties. For instance:

  • In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 0.85 μM to 56.17 μM against different cancer types .
  • Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways, affecting the expression of key proteins involved in cell survival (e.g., Bcl-2 family proteins) .

Anti-fibrotic Properties

Research has shown that compounds similar to this compound can inhibit collagen production in hepatic stellate cells:

  • Picro-Sirius red staining and hydroxyproline assays indicated reduced collagen deposition in treated cells.
  • The expression levels of collagen type I alpha 1 (COL1A1) were significantly decreased upon treatment with these compounds, suggesting their potential as anti-fibrotic agents .

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:

StudyCompoundActivityIC50 Value
Compound 43Anticancer (MGC-803)0.85 μM
Compound 12mAnti-fibrotic (HSC-T6)Not specified

These findings emphasize the importance of structural modifications in enhancing biological activity.

Q & A

Q. Characterization Data

TechniqueKey ObservationsReference
IR SpectroscopyC=N (1640 cm⁻¹), N–H (3200 cm⁻¹), C=O (1700 cm⁻¹)
¹H NMRδ 2.4–2.6 (propanoic acid CH₂), δ 7.2–8.1 (aromatic H)
Mass Spectrometrym/z 533 (M⁺)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol, which may slow kinetics .
  • Temperature Control : Reflux (140–160°C) in DMF reduces side reactions compared to room-temperature syntheses .
  • Catalytic Additives : Use of p-toluenesulfonic acid in NMP accelerates triazole formation by 30% .

Q. Comparative Yields

ConditionYield (%)Purity (%)Reference
DMF, reflux7895
Ethanol, room temperature5285

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Validates functional groups (e.g., C=O in propanoic acid at 1700 cm⁻¹) .
  • NMR Analysis : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1; propanoic acid CH₂ at δ 2.4–2.6). ¹³C NMR confirms sp² carbons in the triazolopyrimidine ring (δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 366.30 for C₁₆H₁₃F₃N₄O₃) align with theoretical values .

Advanced: How to resolve contradictions in reported spectral data?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., shifting C=N stretches) may arise from:

  • Solvent Effects : D₂O vs. CDCl₃ alters proton exchange rates.
  • Crystallinity : Amorphous vs. crystalline forms affect peak broadening.
    Validation Protocol :

Cross-Technique Correlation : Match IR C=N stretches with ¹³C NMR sp² carbons.

Isotopic Labeling : Use ¹⁵N-labeled aminotriazole to track triazole ring formation .

Basic: What are common impurities, and how are they removed?

Methodological Answer:

  • Major Impurities : Unreacted aminotriazole (≤5%) and ester byproducts.
  • Purification :
    • Recrystallization : Ethanol removes polar impurities (purity ↑ from 85% to 95%) .
    • Column Chromatography : Silica gel (hexane:ethyl acetate, 3:1) isolates non-polar byproducts .

Q. Impurity Profile

ImpuritySourceRemoval Method
Ethyl 3-oxohexanoateIncomplete cyclizationRecrystallization
Aromatic aldehydeExcess reagentColumn chromatography

Advanced: How can computational methods predict reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electrophilic substitution at the pyrimidine C7 position (activation energy ~25 kcal/mol) .
  • Molecular Docking : Predicts binding to adenosine receptors (ΔG = −8.2 kcal/mol) via triazole–receptor hydrogen bonding .

Q. Computational Findings

ParameterValueReference
HOMO-LUMO Gap4.3 eV (indicative of stability)
Docking Score (A₂A Receptor)−8.2 kcal/mol

Advanced: What strategies design derivatives for enhanced bioactivity?

Methodological Answer:

  • Substituent Engineering :
    • Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability (t₁/₂ ↑ 2.5×) .
    • Aromatic Modifications : Phenyl→furoyl substitution improves solubility (logP ↓ 0.8) .
  • Biological Testing :
    • Enzyme Inhibition Assays : IC₅₀ values against kinases (e.g., EGFR IC₅₀ = 0.45 µM) .

Q. Derivative SAR

DerivativeBioactivity (IC₅₀)Reference
7-Phenyl analogEGFR: 0.45 µM
5-Trifluoromethyl analogCYP3A4: 1.2 µM

Notes

  • Data Contradictions : Addressed via multi-technique validation (e.g., IR + NMR).
  • Methodology : Emphasized scalability (e.g., DMF reflux for industrial translation).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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